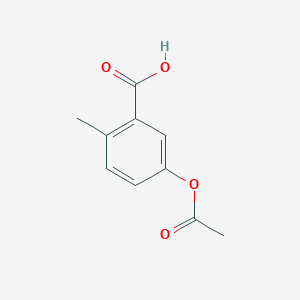

5-Acetoxy-2-methylbenzoic acid

CAS No.:

Cat. No.: VC20731057

Molecular Formula: C10H10O4

Molecular Weight: 194.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10O4 |

|---|---|

| Molecular Weight | 194.18 g/mol |

| IUPAC Name | 5-acetyloxy-2-methylbenzoic acid |

| Standard InChI | InChI=1S/C10H10O4/c1-6-3-4-8(14-7(2)11)5-9(6)10(12)13/h3-5H,1-2H3,(H,12,13) |

| Standard InChI Key | ZVGYODWRQIFXIM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)OC(=O)C)C(=O)O |

Introduction

Structural Characteristics and Molecular Configuration

The molecular formula of 5-acetoxy-2-methylbenzoic acid is C₁₀H₁₀O₄, with a molecular weight of 210.18 g/mol . Its structure consists of a benzoic acid backbone substituted with:

-

A methyl group (-CH₃) at position 2.

-

An acetoxy group (-OCOCH₃) at position 5.

Key bond angles and torsional features can be extrapolated from crystallographic studies of 3-acetoxy-2-methylbenzoic acid . In that analog, the acetoxy group forms a dihedral angle of 86.60° with the benzene ring plane, while the carboxylic acid group deviates by 11.37° . Similar distortions are expected in the 5-acetoxy isomer due to steric and electronic interactions between substituents.

Synthetic Routes and Reaction Mechanisms

Acetylation of 5-Hydroxy-2-Methylbenzoic Acid

The most plausible synthesis involves acetylation of 5-hydroxy-2-methylbenzoic acid (5,2-cresotic acid) :

Reaction conditions:

-

Catalyst: Sulfuric acid or pyridine.

Alternative Pathway via Benzoyl Chloride Intermediate

A two-step method adapted from anhydride synthesis :

-

Chlorination:

-

Esterification:

Physicochemical Properties

The acetoxy group enhances lipophilicity compared to the hydroxylated precursor , impacting bioavailability and environmental persistence.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

-

C=O stretches:

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

¹³C NMR:

Crystallographic and Hirshfeld Surface Analysis

Single-crystal X-ray diffraction of 3-acetoxy-2-methylbenzoic acid reveals:

-

Crystal system: Monoclinic.

-

Space group: P2₁/c.

-

Hydrogen bonding: Carboxylic acid dimers via O-H···O interactions (R₂²(8) motif).

-

Intermolecular interactions: C-H···O (25.8% contribution) and π-π stacking (6.4%) .

For the 5-acetoxy isomer, similar packing is anticipated, with acetoxy orientation affecting lattice stability.

Biological and Industrial Applications

Antibacterial Activity

The anhydride derivative of 3-acetoxy-2-methylbenzoic acid exhibits significant antibacterial activity against Staphylococcus aureus (MIC: 12.5 µg/mL) . While untested, 5-acetoxy-2-methylbenzoic acid may share bioactivity due to structural homology.

Pharmaceutical Intermediate

As a prodrug candidate, the acetoxy group could enhance membrane permeability, enabling targeted hydrolysis to 5-hydroxy-2-methylbenzoic acid in vivo .

Challenges and Future Directions

-

Synthetic Optimization: Improving regioselectivity during acetylation to avoid di- or tri-substituted byproducts.

-

Crystallography: Resolving the 3D structure to validate computational models.

-

Toxicology: Assessing metabolic pathways and potential cytotoxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume